1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol
Description
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is a tetra-substituted ethanediol derivative where all four hydrogen atoms on the ethanediol backbone are replaced by 2-thienyl groups.
Key characteristics inferred from analogous systems:
- Stereoelectronic Effects: Thienyl groups likely enhance electron delocalization and influence reactivity in polymerization or coordination chemistry.
- Thermal Stability: Substituted ethanediols generally exhibit moderate thermal stability, with decomposition temperatures influenced by substituent bulkiness .
Properties
Molecular Formula |
C18H14O2S4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,1,2,2-tetrathiophen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C18H14O2S4/c19-17(13-5-1-9-21-13,14-6-2-10-22-14)18(20,15-7-3-11-23-15)16-8-4-12-24-16/h1-12,19-20H |
InChI Key |
VVOGXYRHGQVGHL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
(a) 1,1,2,2-Tetraphenyl-1,2-ethanediol (TPED)
- Structure : Ethanediol with four phenyl substituents.
- Applications :
- Properties :
(b) 1,1,2,2-Tetrakis(4-methylphenyl)-1,2-ethanediol
- Structure : Ethanediol with four 4-methylphenyl groups.
- Properties :
(c) 1,1,2,2-Tetraethyl-1,2-ethanediol (Epin)
- Structure : Ethanediol with four ethyl groups.
- Applications :
- Key Difference : Aliphatic substituents (ethyl) reduce aromatic conjugation, limiting applications in conductive polymers compared to thienyl or phenyl analogs.
Functional and Reactivity Comparisons
Key Research Findings
Thermal Initiation Efficiency: TPED initiates styrene polymerization at 120°C with a radical generation efficiency of ~75%, outperforming non-aromatic analogs . Thienyl derivatives may exhibit lower initiation temperatures due to sulfur’s electron-withdrawing effects, though direct data is lacking.
Boronic Ester Stability :
- TPED-derived boronic esters are stable under acidic conditions, making them useful in Suzuki-Miyaura couplings . Thienyl analogs could offer improved solubility in polar solvents.
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